Oxazol-2-yl-phenylmethanol
Description
Research Significance and Context of Oxazole (B20620) Derivatives
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry. ontosight.aiuni.lu Oxazole derivatives are recognized for their ability to interact with a wide array of enzymes and receptors within biological systems through various non-covalent bonds. ontosight.aiepa.gov This versatile scaffold is a key component in numerous compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. uni.lubldpharm.comnih.gov
The significance of this class of compounds is underscored by the existence of more than 20 drugs approved by the U.S. Food and Drug Administration (FDA) that feature an oxazole or its isomer, isoxazole (B147169), in their structure. sigmaaldrich.com Clinically important medicines such as the antibiotic Linezolid, the anti-inflammatory agent Oxaprozin, and the platelet aggregation inhibitor Ditazole contain the oxazole moiety, highlighting its value in drug development. ontosight.ainih.gov The unique physicochemical properties imparted by the oxazole ring often lead to favorable pharmacokinetic profiles and potent pharmacological effects, making it a privileged structure in the design of new therapeutic agents. sigmaaldrich.com
Historical Perspective of Oxazole-Containing Molecules in Scientific Discovery
The history of oxazole chemistry dates back to the early 20th century. While the parent compound, oxazole, was first prepared in 1947, its derivatives were being explored earlier. nih.gov A significant milestone in the synthesis of this heterocyclic system was the Robinson-Gabriel synthesis, a method involving cyclodehydration that became fundamental in accessing these structures. nih.govpitt.edu
Over the decades, interest in oxazole-containing molecules has grown exponentially, particularly within medicinal chemistry. Initially explored for their chemical properties, the discovery of their diverse biological activities propelled them into the forefront of pharmaceutical research. nih.gov The development of novel synthetic methodologies, such as the van Leusen oxazole synthesis, further expanded the ability of chemists to create a vast library of substituted oxazoles for biological screening and the synthesis of complex natural products. epa.govpitt.edu
Contemporary Research Landscape of Oxazol-2-yl-phenylmethanol
The contemporary research landscape for this compound is primarily centered on its role as a chemical building block and reagent rather than as a direct therapeutic agent. It is commercially available from various suppliers, indicating its utility in chemical synthesis. scbt.com
Specific applications are documented in patent literature, where this compound is cited as a reagent for modifying polymers. For instance, it has been used to generate hydrophobic groups in the synthesis of associative thickeners for aqueous compositions like paints. ijpbs.com In this context, the oxazole moiety is part of a larger molecular structure designed to control the viscosity of polymer emulsions. ijpbs.com
While the broader class of oxazole derivatives is under intense investigation for various pharmacological activities, dedicated, publicly available research focusing on the specific biological properties of this compound is limited. nih.govontosight.aiontosight.ai Its structural isomer, (1,3-Benzoxazol-2-yl)phenylmethanol, has been noted for potential applications in medicinal chemistry and materials science, but similar detailed studies for this compound are not prominent in the current scientific literature. ontosight.ai The compound is primarily positioned as a versatile intermediate for constructing more complex molecules.
Scope and Objectives of the Research Outline
The scope of this article is strictly confined to the chemical compound this compound. The objective is to provide a concise and scientifically accurate overview based on the existing research literature. This review is structured to first establish the significance of the broader family of oxazole derivatives and their historical context. It then narrows its focus to the specific contemporary applications and research status of this compound. The content deliberately excludes topics outside of this defined chemical and research framework.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,3-oxazol-2-yl(phenyl)methanol | uni.lu |
| CAS Number | 130552-00-0 | scbt.com |
| Molecular Formula | C₁₀H₉NO₂ | scbt.com |
| Molecular Weight | 175.18 g/mol | scbt.com |
| Monoisotopic Mass | 175.06332 Da | uni.lu |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 97% | scbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazol-2-yl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHVVCCDHHBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445650 | |
| Record name | Oxazol-2-yl-phenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130552-00-0 | |
| Record name | Oxazol-2-yl-phenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazol-2-yl-phenylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Oxazol 2 Yl Phenylmethanol
Classic and Emerging Approaches to Oxazole (B20620) Ring Formation in Oxazol-2-yl-phenylmethanol Synthesis
The formation of the oxazole heterocycle is the cornerstone of synthesizing this compound. Both time-honored and contemporary methods are employed, focusing on the efficient assembly of the five-membered ring from various acyclic precursors.
Condensation reactions represent one of the most fundamental approaches to oxazole synthesis. These methods typically involve the formation of the oxazole ring by joining two or more components with the elimination of a small molecule, such as water.
One of the most classic methods is the Robinson-Gabriel synthesis , which forms the oxazole ring through the cyclization and subsequent dehydration of an α-acylamino ketone. nih.govpharmaguideline.com This versatile strategy has been used to prepare a range of highly substituted oxazoles. nih.gov The dehydration step is often induced by dehydrating agents like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.com
Another established condensation approach is the reaction of α-haloketones with primary amides. pharmaguideline.comresearchgate.net More contemporary methods have also emerged. For instance, a library of oxazoline-substituted potassium organotrifluoroborates has been prepared through the condensation of formyl-substituted aryltrifluoroborates with tosylmethyl isocyanide (TosMIC) under basic conditions. nih.gov These oxazolines can then be converted to oxazoles. nih.gov Silver-catalyzed tandem condensation reactions have also been developed, starting from components like 2-aminophenols, formaldehyde, and benzenethiols to create benzoxazole (B165842) derivatives, showcasing a modern application of condensation principles. rsc.orgnih.gov
A summary of representative condensation strategies is provided below.
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Citation |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | Dehydrating agents (H₂SO₄, PPA, POCl₃) | Substituted oxazoles | nih.govpharmaguideline.com |
| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., DBU) | 4,5-Disubstituted oxazolines | nih.gov |
| Silver-Catalyzed Tandem Condensation | 2-Aminophenol (B121084), Formaldehyde, Benzenethiol | Silver catalyst, Hydrogen peroxide | 2-(Phenylsulphinyl)benzo[d]oxazoles | rsc.orgnih.gov |
Cyclization reactions are central to forming the oxazole ring from a single, pre-functionalized acyclic precursor. These methods offer excellent control over the final structure. A prominent strategy involves the cyclization of enamides, which are stable and readily accessible starting materials. nih.gov Various reagents can promote this transformation. For example, phenyliodine diacetate (PIDA), a hypervalent iodine reagent, can mediate the intramolecular cyclization of enamides to yield a broad range of functionalized oxazoles, including 2-alkyl, 2-aryl, and 4,5-disubstituted variants. organic-chemistry.org This process is notable for being a metal-free method of forming the crucial carbon-oxygen bond. organic-chemistry.org
Similarly, N-propargylamides serve as effective precursors for oxazole synthesis. rsc.org Their cyclization can be promoted by PhI(OAc)₂ and an iodine source, proceeding through a 5-exo-dig intramolecular iodooxygenation to form oxazoline (B21484) intermediates, which can be further converted to oxazoles. rsc.org Other cyclization strategies include the reaction of α-hydroxy amino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride, where the C2 atom of the oxazole is derived from the aldehyde. pharmaguideline.com
Oxidative cyclization has emerged as a powerful and efficient strategy for oxazole synthesis, often proceeding under mild conditions. This approach typically involves the formation of the heterocyclic ring from an open-chain precursor with the concurrent introduction of a double bond via an oxidation step.
A widely used method is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds at room temperature via vinylic C-H bond functionalization. nih.govorganic-chemistry.org This protocol uses an oxidant like potassium persulfate (K₂S₂O₈) and tolerates a variety of substituents, affording 2,5-disubstituted oxazoles in moderate to high yields. nih.gov Another highly efficient copper-catalyzed tandem oxidative cyclization utilizes readily available starting materials like benzylamine (B48309) and β-diketone derivatives to produce polysubstituted oxazoles under mild conditions. acs.org
Metal-free oxidative cyclizations have also been extensively developed. The use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), facilitates the intramolecular oxidative cyclization of enamides. organic-chemistry.org This approach avoids the use of heavy metals and offers an environmentally benign alternative. organic-chemistry.org Furthermore, elemental iodine itself can promote the oxidative domino cyclization of methyl azaarenes and α-amino ketones to furnish 2-azaaryl-5-aryl oxazoles under metal-free conditions. acs.org An iodine-catalyzed decarboxylative domino reaction using α-amino acids as the amine source also provides 2,5-disubstituted oxazoles. researchgate.net
Catalytic Synthesis of this compound and Related Structures
Catalysis, particularly by transition metals and nanocatalysts, has revolutionized the synthesis of oxazoles. These methods often provide high efficiency, selectivity, and functional group tolerance under mild reaction conditions, making them highly attractive for constructing complex molecules like this compound. researchgate.net
Transition metals are widely employed to catalyze key bond-forming steps in oxazole synthesis. researchgate.net These reactions can either form the oxazole ring itself or functionalize a pre-existing oxazole core.
Copper: Copper catalysis is particularly prominent in the synthesis of oxazoles. It is used extensively in the oxidative cyclization of enamides to form 2,5-disubstituted oxazoles. nih.govorganic-chemistry.org Copper catalysts also enable the tandem oxidative cyclization of materials like benzylamines and β-diketones. acs.org Furthermore, copper-catalyzed reactions can be used to synthesize 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles. researchgate.net
Palladium: Palladium catalysts are crucial for cross-coupling reactions. For instance, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst can yield 2,5-disubstituted oxazoles. organic-chemistry.org Palladium is also used in the direct C-H functionalization of oxazoles, such as the alkenylation of benzoxazoles with alkenyl iodides. mdpi.com
Rhodium: Dirhodium(II) catalysts have been shown to efficiently catalyze the reaction of styryl diazoacetate with aryl oximes, providing a one-step synthesis of multi-functionalized 4-styryl-5-methoxyoxazoles in high yields under mild conditions. nih.gov
Nickel: Nickel catalysts offer an alternative for cross-coupling reactions. For example, a Ni-xantphos catalytic system has been used for the C2-alkenylation of various azoles, demonstrating its utility in functionalizing the heterocycle. mdpi.com
Other Metals: Other transition metals like gold, silver, and ruthenium have also found applications. Gold catalysts can mediate the cyclization of propargylic amides or be used in three-component reactions to form substituted oxazoles. researchgate.netlu.se Silver catalysts are effective in tandem condensation reactions, rsc.orgnih.gov while ruthenium has been used for the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol to synthesize 2-phenylbenzoxazoles. ijpbs.com
A summary of various transition metal-catalyzed syntheses is presented below.
| Metal Catalyst | Precursors | Reaction Type | Product | Citation |
| Copper(II) Bromide | Enamides | Oxidative Cyclization | 2,5-Disubstituted oxazoles | nih.gov |
| Palladium(0) | N-Propargylamides, Aryl iodides | Coupling and Cyclization | 2,5-Disubstituted oxazoles | organic-chemistry.org |
| Dirhodium(II) Acetate | Styryl diazoacetate, Aryl oximes | Cyclization | 4-Styryl-5-methoxyoxazoles | nih.gov |
| Gold(III) Bromide | Propargylic amides | Cyclization | Oxazolines/Oxazoles | researchgate.net |
| Ruthenium Complex | 2-Aminophenol, Phenylmethanol | Dehydrogenative Coupling | 2-Phenylbenzoxazole | ijpbs.com |
| Nickel Complex | Azoles, Bromoalkenes | C-H Alkenylation | C2-Alkenylated azoles | mdpi.com |
In recent years, nanocatalysts have gained significant attention in organic synthesis due to their high surface-to-volume ratio, enhanced catalytic activity, and potential for recovery and reuse. jsynthchem.commdpi.com Magnetically recoverable nanocatalysts are particularly advantageous as they can be easily separated from the reaction mixture using an external magnetic field. jsynthchem.com
Several types of nanocatalysts have been applied to the synthesis of oxazoles and related benzoxazoles:
Iron Oxide Nanoparticles (Fe₃O₄ MNPs): Bare iron oxide magnetic nanoparticles have been used as a magnetically separable catalyst for the green synthesis of functionalized nih.govorganic-chemistry.org-oxazoles. nih.gov
Copper Ferrite Nanoparticles (CuFe₂O₄): These nanocatalysts have been successfully used for the synthesis of 2-substituted benzoxazoles through a one-pot redox cascade condensation under thermal conditions. tandfonline.com The CuFe₂O₄ nanocatalyst could be recovered and reused without a significant loss of performance. tandfonline.com
Core-Shell Nanocatalysts: More complex nanocatalysts involving a magnetic core and a functionalized shell have been developed. For example, a copper(II) complex immobilized on the surface of magnetic Fe₃O₄ nanoparticles functionalized with imidazole (B134444) ([Fe₃O₄@SiO₂-IM-CuCl₂]) serves as a highly efficient and reusable catalyst for preparing oxazole derivatives from benzylamine and benzil (B1666583) derivatives. jsynthchem.com Another system, Fe₃O₄@SiO₂-Bipyridine-CuCl₂, has been used for the synthesis of oxazoles via the condensation of benzamide (B126) with 2-bromoacetophenone, with the catalyst being reusable for at least seven cycles. jsynthchem.com
The use of these nanocatalysts aligns with the principles of green chemistry by facilitating catalyst separation and reducing waste. mdpi.com
| Nanocatalyst | Precursors | Reaction Conditions | Product | Citation |
| Fe₃O₄ MNPs | Various | Green synthesis at 50 °C | Functionalized nih.govorganic-chemistry.org-oxazoles | nih.gov |
| CuFe₂O₄ NPs | Benzylamine, 2-Nitrophenol | NMP, Thermal | 2-Substituted benzoxazoles | tandfonline.com |
| Fe₃O₄@SiO₂-IM-CuCl₂ | Benzylamine, Benzil derivatives | Reflux | Oxazole derivatives | jsynthchem.com |
| Fe₃O₄@SiO₂-Bipyridine-CuCl₂ | Benzamide, 2-Bromoacetophenone | EtOH, Reflux | Oxazole derivatives | jsynthchem.com |
Ionic Liquid-Catalyzed Approaches
Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis, offering advantages such as low volatility, thermal stability, and recyclability. ijpsonline.comijpsonline.com In the context of oxazole synthesis, which can be a precursor to this compound, ionic liquids have been employed to facilitate reactions with high efficiency.
One notable approach is the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles. organic-chemistry.orgnih.gov This method utilizes tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides in an ionic liquid as the solvent. nih.gov The use of ionic liquids in this reaction has been shown to lead to high yields of the desired oxazole products. organic-chemistry.orgnih.gov A significant advantage of this system is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a substantial decrease in product yield. organic-chemistry.org For instance, the use of 1-butyl-3-methylimidazolium bromide ([bmim]Br) has been reported to be effective, with the ionic liquid being reusable for up to six runs. ijpsonline.com
Furthermore, task-specific ionic liquids have been designed to act as both solvent and catalyst. For example, piperidine-appended imidazolium-based ionic liquids, such as [PAIM][NTf2], have been used as a base in the van Leusen reaction, followed by subsequent coupling reactions like Suzuki, Heck, and Sonogashira to introduce diversity at the C5-position of the oxazole ring. nih.gov Acidic ionic liquids have also proven effective in the synthesis of benzoxazole derivatives through the intermolecular cyclization of 2-aminophenol with 2,4-pentanedione. ijpsonline.com
The table below summarizes the use of different ionic liquids in oxazole synthesis.
| Ionic Liquid Catalyst | Reactants | Product Type | Key Advantages |
| [bmim]Br | TosMIC, Aldehydes, Aliphatic Halides | 4,5-disubstituted oxazoles | High yield, Reusable up to six times ijpsonline.comorganic-chemistry.org |
| [PAIM][NTf2] | Aldehydes, TosMIC | C5-substituted oxazoles | Task-specific base, facilitates subsequent coupling reactions nih.gov |
| Long-chained acidic ionic liquids | 2-aminophenol, 2,4-pentanedione | Benzoxazole derivatives | Metal-free, Efficient ijpsonline.com |
Photoinduced and Electrochemical Methods in this compound Synthesis
Photoinduced and electrochemical methods represent another frontier in the sustainable synthesis of oxazoles. These techniques often proceed under mild conditions and can obviate the need for harsh reagents.
A photoinduced copper-catalyzed cross-coupling of acylsilanes with azoles has been developed, providing a pathway to azole-containing products that can be further derivatized to compounds like benzo[d]oxazol-2-yl(phenyl)methanol. chemrxiv.org This method is characterized by its mild reaction conditions and broad compatibility with various azole derivatives. chemrxiv.org
Electrochemical synthesis offers a green and sustainable alternative by avoiding the use of transition metals and chemical oxidants. rsc.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides has been reported for the synthesis of oxazoles. rsc.org This method is notable for its good functional group tolerance and scalability. rsc.org Another electrochemical approach involves the desulfurative cyclization of isothiocyanates and α-amino ketones to produce oxazol-2-amine derivatives. organic-chemistry.org This reaction proceeds under metal- and external-oxidant-free conditions. organic-chemistry.org Additionally, the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) has been demonstrated, where acetonitrile serves as both a reactant and the solvent. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of oxazole derivatives to minimize environmental impact. ijpsonline.comresearchgate.net This includes the use of greener solvents, catalysts, and energy sources.
The application of ionic liquids, as discussed previously, is a prime example of green chemistry in action, as they can often be recycled and reused, reducing solvent waste. ijpsonline.comorganic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields in the synthesis of oxazole derivatives, often under solvent-free conditions. ijpsonline.comijpsonline.com For instance, the condensation of 2-amino-3-hydroxypyridine (B21099) with benzoyl chloride has been achieved using a basic nanocatalyst under microwave irradiation without a solvent. ijpsonline.com
Water, as a benign solvent, has been utilized in some synthetic routes. For example, the synthesis of 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole derivatives has been accomplished under microwave irradiation in water with a catalytic amount of pyridinium (B92312) hydrobromide perbromide. ijpsonline.com
The development of one-pot syntheses, which reduce the number of workup and purification steps, also aligns with green chemistry principles. The van Leusen oxazole synthesis in ionic liquids is an example of such a process. organic-chemistry.orgnih.gov
Derivatization and Functionalization Strategies of this compound
The this compound scaffold serves as a versatile platform for further chemical modifications to generate a library of compounds with diverse properties.
Introduction of Diverse Functional Groups on the this compound Scaffold
The functionalization of the this compound scaffold can be achieved through various reactions targeting different parts of the molecule. For example, after synthesizing the core structure, subsequent reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively, onto the oxazole ring. nih.gov This is often facilitated by a preceding van Leusen reaction performed in an ionic liquid. nih.gov
The hydroxyl group of the phenylmethanol moiety is a key site for derivatization. It can be oxidized to the corresponding ketone, which can then undergo further reactions. chemrxiv.org For instance, the condensation of benzo[d]oxazol-2-yl(phenyl)methanone with (S)-tert-butanesulfinamide yields the corresponding (S,E)-N-(benzo[d]oxazol-2-yl(phenyl)methylene)-2-methylpropane-2-sulfinamide. chemrxiv.org
Transformations of the Phenylmethanol Moiety
The phenylmethanol portion of the molecule offers several avenues for transformation. The hydroxyl group can be readily converted into other functional groups. For example, treatment with thionyl chloride (SOCl2) can transform the alcohol into the corresponding benzyl (B1604629) chloride. chemrxiv.org This chloride can then serve as an electrophile in various nucleophilic substitution reactions.
Furthermore, the alcohol can participate in ruthenium-catalyzed reactions. For instance, the reaction of benzo[d]oxazol-2-yl(phenyl)methanol with isoprene (B109036) using a Ru3(CO)12 catalyst under redox-neutral conditions affords 1-(benzo[d]oxazol-2-yl)-4-methyl-1-phenylpent-3-en-1-ol. chemrxiv.org The ketone derived from the oxidation of the alcohol can also undergo a Wittig reaction to synthesize a vinyl derivative, such as 2-(1-phenylvinyl)benzo[d]oxazole. chemrxiv.org
The table below illustrates some transformations of the phenylmethanol moiety.
| Starting Material | Reagent(s) | Product | Reaction Type |
| benzo[d]oxazol-2-yl(phenyl)methanol | PCC | benzo[d]oxazol-2-yl(phenyl)methanone | Oxidation chemrxiv.org |
| benzo[d]oxazol-2-yl(phenyl)methanol | SOCl2 | 2-(chloro(phenyl)methyl)benzo[d]oxazole | Chlorination chemrxiv.org |
| benzo[d]oxazol-2-yl(phenyl)methanone | (S)-tert-butanesulfinamide, Ti(OEt)4 | (S,E)-N-(benzo[d]oxazol-2-yl(phenyl)methylene)-2-methylpropane-2-sulfinamide | Condensation chemrxiv.org |
| benzo[d]oxazol-2-yl(phenyl)methanone | Wittig reagent | 2-(1-phenylvinyl)benzo[d]oxazole | Wittig Reaction chemrxiv.org |
| benzo[d]oxazol-2-yl(phenyl)methanol | Isoprene, Ru3(CO)12 | 1-(benzo[d]oxazol-2-yl)-4-methyl-1-phenylpent-3-en-1-ol | C-C bond formation chemrxiv.org |
Regioselective Functionalization of the Oxazole Ring
Achieving regioselective functionalization of the oxazole ring is crucial for controlling the final structure of the derivative. Palladium-catalyzed direct arylation reactions have been developed to achieve high regioselectivity at both the C2 and C5 positions of the oxazole ring. The selectivity is often controlled by the choice of phosphine (B1218219) ligand and solvent. For instance, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org This allows for the targeted introduction of aryl and heteroaryl groups at specific positions on the oxazole core.
Reaction Mechanisms and Kinetics of Oxazol 2 Yl Phenylmethanol Synthesis and Transformations
Mechanistic Investigations of Oxazole (B20620) Ring Formation Reactions
The synthesis of the oxazole core of Oxazol-2-yl-phenylmethanol can be approached through several established methods, with the Robinson-Gabriel synthesis and its variations being of primary importance.
The classical Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgsynarchive.compharmaguideline.com In the context of this compound, a plausible precursor would be a 2-acylamino-acetophenone derivative. The reaction is typically catalyzed by strong acids, such as sulfuric acid or phosphorus oxychloride. wikipedia.orgpharmaguideline.com
The mechanism commences with the protonation of the carbonyl oxygen of the ketone moiety, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack by the oxygen of the amide carbonyl, leading to a cyclic intermediate. Subsequent dehydration of this intermediate yields the aromatic oxazole ring. synarchive.com
Variations of the Robinson-Gabriel synthesis have been developed to improve yields and expand the substrate scope. These can involve different dehydrating agents and reaction conditions. wikipedia.org For instance, the use of polyphosphoric acid has been shown to increase the yield of some oxazole syntheses.
Another significant pathway for oxazole ring formation is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgorganic-chemistry.orgnih.gov In a potential synthesis of a precursor to this compound, an aldehyde would react with TosMIC in the presence of a base. The mechanism involves the deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde carbonyl. A subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the oxazole ring. wikipedia.orgic.ac.ukyoutube.com
Table 1: Comparison of Key Mechanistic Steps in Oxazole Ring Formation
| Reaction | Key Step 1 | Key Step 2 | Key Step 3 |
| Robinson-Gabriel Synthesis | Protonation of the ketone carbonyl | Intramolecular nucleophilic attack by the amide oxygen | Dehydration of the cyclic intermediate |
| Van Leusen Reaction | Deprotonation of TosMIC | Nucleophilic attack on the aldehyde carbonyl | Intramolecular cyclization and elimination of the tosyl group |
In the van Leusen reaction, an important intermediate is the oxazoline (B21484), which is formed after the initial cyclization step. nih.gov The subsequent elimination of the tosyl group from this intermediate is the final step in the formation of the aromatic oxazole ring. The nature of the substituents on the aldehyde and the reaction conditions can affect the stability of this oxazoline intermediate and the ease of the elimination step.
Detailed Studies on Catalytic Reaction Mechanisms
The efficiency and selectivity of oxazole synthesis can be significantly enhanced through the use of catalysts. Understanding the detailed mechanisms of these catalytic processes is essential for designing more effective synthetic routes.
While direct catalytic studies specifically for this compound are not extensively documented, general principles of catalysis in organic synthesis can be applied. In metal-catalyzed cross-coupling reactions that could be used to functionalize a pre-formed oxazole ring, the nature of the ligands coordinated to the metal center plays a crucial role. Ligands can influence the electronic and steric properties of the catalyst, thereby affecting its reactivity, selectivity, and stability. For instance, in a hypothetical palladium-catalyzed reaction to introduce the phenylmethanol group onto an oxazole core, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could significantly impact the reaction outcome.
The involvement of radical species in organic reactions can open up new synthetic pathways. While many traditional oxazole syntheses proceed through ionic mechanisms, there are reports of iodine-catalyzed reactions for the functionalization of amines to form oxazoles under aerobic conditions, which may involve radical intermediates. nih.gov The potential for radical-mediated pathways in the synthesis or transformation of this compound, for example, through photoredox catalysis, remains an area for further exploration.
Kinetic Analysis of this compound Forming Reactions
A comprehensive understanding of a chemical reaction requires not only knowledge of the mechanism but also a quantitative analysis of its rate. Kinetic studies provide valuable insights into the factors that control the speed of a reaction.
For the van Leusen reaction, the rate would be influenced by the concentrations of the aldehyde, TosMIC, and the base. The choice of solvent can also play a significant role in the reaction kinetics by affecting the solubility of the reactants and the stability of the intermediates.
Table 2: Factors Influencing Reaction Kinetics in Oxazole Synthesis
| Reaction | Influencing Factor | Effect on Reaction Rate |
| Robinson-Gabriel Synthesis | Temperature | Increased temperature generally increases the rate. |
| Acid Catalyst Concentration | Higher concentration can increase the rate, but may also lead to side reactions. | |
| Van Leusen Reaction | Base Concentration | Higher concentration increases the rate of TosMIC deprotonation. |
| Solvent Polarity | Can affect the solubility of reactants and stability of intermediates, thus influencing the rate. |
Rate-Determining Steps in Multi-Step Syntheses
In many syntheses of 5-substituted oxazoles, such as the van Leusen reaction, the initial step involves the deprotonation of TosMIC (tosylmethyl isocyanide) to form a reactive intermediate. This is followed by a nucleophilic attack on an aldehyde. The subsequent cyclization and elimination steps to form the oxazole ring can be complex. The rate-determining step in such sequences is often the initial carbon-carbon bond formation or the final aromatization step, depending on the specific reactants and conditions. For instance, in a [3+2] cycloaddition approach, the reaction of an acylpyridinium salt with a deprotonated isocyanoacetate to form an intermediate, followed by cyclization, is a plausible pathway. nih.gov The efficiency of each step is influenced by factors such as the nature of the activating groups, the base used, and the solvent.
Table 1: Plausible Rate-Determining Steps in Oxazole Synthesis Methods
| Synthesis Method | Plausible Rate-Determining Step | Influencing Factors |
| Robinson-Gabriel Synthesis | Cyclization-dehydration of an α-acylamino ketone | Strength of the dehydrating agent, temperature |
| Fischer Oxazole Synthesis | Cyclodehydration of a cyanohydrin with an aldehyde | Catalyst acidity, removal of water |
| Van Leusen Reaction | Nucleophilic addition of deprotonated TosMIC to the aldehyde | Basicity of the medium, steric hindrance on the aldehyde |
Temperature and Pressure Effects on Reaction Kinetics
Temperature and pressure are critical parameters that significantly influence the kinetics of chemical reactions. The effect of temperature is generally described by the Arrhenius equation, which indicates that reaction rates increase with temperature due to a higher proportion of molecules possessing the necessary activation energy. In the synthesis of oxazole derivatives, increasing the temperature can accelerate the reaction, but may also lead to the formation of side products or decomposition of thermally sensitive intermediates. osti.gov For instance, in some gas-phase reactions, rate constants show a positive dependence on temperature within a certain range, after which they may decrease at very high temperatures. nih.gov
Pressure effects are most pronounced in reactions involving gases or when the reaction proceeds through a transition state with a different volume than the reactants. For many solution-phase syntheses of heterocyclic compounds like this compound, the effect of pressure is often less significant compared to temperature. However, in certain cases, particularly in reactions with significant changes in molar volume during activation, pressure can influence the reaction rate and equilibrium position. For example, in some bimolecular reactions, rate constants can show a positive pressure dependence, especially in the fall-off region between low and high-pressure limits. osti.govnih.gov
Table 2: General Effects of Temperature and Pressure on Reaction Kinetics
| Parameter | Effect on Reaction Rate | Rationale |
| Temperature | Generally increases | Increases the kinetic energy of molecules, leading to more frequent and energetic collisions. |
| Pressure | Varies (significant for gas-phase or high-pressure liquid-phase reactions) | Affects the concentration of reactants (for gases) and can favor transition states with smaller volumes. |
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for understanding reaction mechanisms at a molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights into transition states, reaction pathways, and the electronic properties of molecules involved in the synthesis and transformations of this compound.
Density Functional Theory (DFT) Studies of Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. irjweb.com It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and the energies of reactants, products, and transition states. semanticscholar.org By mapping the potential energy surface of a reaction, DFT can identify the lowest energy pathway and the structure of the transition state, which corresponds to the energy maximum along the reaction coordinate.
For oxazole derivatives, DFT studies can elucidate the mechanism of their formation by calculating the activation energies for different proposed steps. irjweb.com For example, DFT calculations can be used to study the intramolecular hydrogen bonding that can play a role in the reactivity of related heterocyclic systems. nih.govmdpi.com The B3LYP functional with a suitable basis set, such as 6-311G(d,p), is commonly used for such studies on organic molecules. semanticscholar.orgresearchgate.net These calculations can reveal details about bond formation and cleavage during the reaction, providing a theoretical basis for understanding the observed kinetics and product distributions. DFT can also be used to predict various molecular properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), which are crucial for understanding the reactivity of the molecule. irjweb.com
Molecular Dynamics Simulations for Mechanistic Understanding
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, solvent effects, and transport properties that influence reaction mechanisms.
In the context of this compound, MD simulations can be used to explore the conformational landscape of the molecule and its interactions with solvent molecules or other reactants. This can be particularly useful for understanding the role of the solvent in stabilizing intermediates and transition states. For instance, MD simulations have been used to study the stability of ligand-receptor interactions for biologically active benzoxazole (B165842) derivatives, providing insights that complement docking studies. nih.goveco-vector.com While less common for elucidating the primary reaction mechanism of synthesis compared to DFT, MD is invaluable for understanding the broader environmental factors that affect the reaction.
Advanced Analytical and Spectroscopic Methodologies in Oxazol 2 Yl Phenylmethanol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Oxazol-2-yl-phenylmethanol
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular structure.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in this compound. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in the ¹H NMR spectrum provide a wealth of structural information.
In a typical ¹H NMR spectrum of an oxazole (B20620) derivative, the protons on the oxazole ring resonate in the range of δ 6.5–7.5 ppm. The phenyl group protons typically appear as aromatic signals between δ 7.0–7.8 ppm. For instance, in a related compound, 2-(4-Chloro phenyl)-5-phenyl oxazole, the aromatic protons show signals at δ 8.06, 7.74, 7.48, and 7.38 ppm. rsc.org The methine proton of the methanol (B129727) group (-CH(OH)-) is expected to produce a distinct signal, and its coupling with the adjacent hydroxyl proton can provide further structural insights.
Interactive Data Table: Representative ¹H NMR Data for Oxazole Derivatives
| Functional Group | Chemical Shift (ppm) Range | Multiplicity | Notes |
| Phenyl Protons | 7.0 - 7.8 | Multiplet | The exact shifts and splitting patterns depend on the substitution pattern. |
| Oxazole Ring Protons | 6.5 - 7.5 | Singlet or Doublet | The chemical shift is influenced by substituents on the ring. |
| Methanol CH | ~5.6 | Singlet or Doublet | The chemical shift and splitting can vary with solvent and concentration. |
| Hydroxyl OH | Variable | Broad Singlet | The chemical shift is highly dependent on solvent, temperature, and concentration. |
Carbon (¹³C) NMR Spectral Analysis
Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.
For oxazole derivatives, the carbon atoms of the oxazole ring typically resonate in the downfield region of the spectrum. For example, in 2-(4-Chloro phenyl)-5-propyl oxazole, the oxazole carbons appear at δ 160.1 and 153.5 ppm. rsc.org The phenyl carbons also show characteristic signals in the aromatic region (typically δ 125-150 ppm). biointerfaceresearch.com The carbon of the methanol group will have a chemical shift in the range of δ 60-80 ppm.
Interactive Data Table: Representative ¹³C NMR Data for Oxazole Derivatives
| Carbon Atom | Chemical Shift (ppm) Range | Notes |
| Oxazole C2 | 150 - 165 | The carbon atom between the oxygen and nitrogen atoms. rsc.org |
| Oxazole C4 | 120 - 140 | The chemical shift is influenced by the substituent at this position. rsc.org |
| Oxazole C5 | 145 - 160 | The chemical shift is influenced by the substituent at this position. rsc.org |
| Phenyl C (ipso) | 130 - 145 | The carbon atom of the phenyl ring directly attached to the methanol group. |
| Phenyl C (ortho, meta, para) | 125 - 130 | The chemical shifts of these carbons provide information about the substitution pattern. |
| Methanol C | 60 - 80 | The carbon atom of the methanol group. |
Advanced NMR Techniques (e.g., 2D NMR, Multinuclear NMR)
To unambiguously assign all proton and carbon signals and to determine the connectivity of atoms in complex molecules like this compound, advanced NMR techniques are employed. mpg.de
2D NMR Spectroscopy : Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum reveals correlations between coupled protons, helping to identify adjacent protons in the molecule. emerypharma.comlibretexts.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. mpg.de Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for establishing the connectivity between different functional groups. mpg.deresearchgate.net
Multinuclear NMR : While ¹H and ¹³C are the most common nuclei studied, NMR can also be applied to other nuclei, such as ¹⁵N, if isotopic labeling is used. ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atom in the oxazole ring.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. mpg.de It is used to confirm the molecular weight of this compound and to assess its purity. libretexts.orgcore.ac.uk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. biointerfaceresearch.com This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₀H₉NO₂. scbt.com For instance, HRMS analysis of a related compound, 2-(4-Chloro phenyl)-5-isopropyl oxazole, gave a found mass of 221.0601, which is very close to the calculated mass of 221.0607 for C₁₂H₁₂ClNO. rsc.org
Fragmentation Pathways of this compound
In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments, known as the fragmentation pattern, is often unique to a specific molecule and can provide valuable structural information.
For an alcohol like this compound, fragmentation often involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org The molecular ion of an alcohol may be weak or absent in the mass spectrum. libretexts.org A common fragmentation pathway for benzyl (B1604629) alcohol involves the loss of a hydroxyl radical (•OH) to form a fragment at m/z 91, or the loss of a CH₂OH group to give a phenyl cation at m/z 77. ucalgary.ca The fragmentation of the oxazole ring can also occur, leading to characteristic fragment ions. The fragmentation of an oxazole ring often involves cleavage of the N-O bond and subsequent rearrangements. The specific fragmentation pathways of this compound would need to be determined experimentally, but would likely involve cleavages at the benzylic position and within the oxazole ring, providing further confirmation of its structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is generated, which acts as a molecular "fingerprint". For this compound, IR spectroscopy provides direct evidence for its key structural features: the hydroxyl group, the phenyl ring, and the oxazole ring.
The IR spectrum of this compound is characterized by several key absorption bands. The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹. The stretching vibrations of the C-H bonds in the aromatic phenyl ring give rise to signals between 3100 and 3000 cm⁻¹. The C=N stretching vibration within the oxazole ring is observed in the 1650–1600 cm⁻¹ range. Furthermore, the C-O stretching of the alcohol and the ether linkage in the oxazole ring, along with the C=C stretching of the aromatic ring, produce characteristic bands in the fingerprint region (below 1600 cm⁻¹). nih.gov These absorptions, when analyzed together, provide a clear confirmation of the compound's functional group composition. wiley.com
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch, H-bonded | 3400 - 3200 (broad) |
| Aromatic Ring | =C-H Stretch | 3100 - 3020 |
| Oxazole Ring | C=N Stretch | 1650 - 1600 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Alcohol/Oxazole | C-O Stretch | 1260 - 1050 |
| Phenyl Ring | C-H Out-of-plane Bend | 770 - 730 and 710 - 690 |
Note: The exact positions of IR bands can vary based on the sample state (e.g., solid, liquid) and measurement conditions.
X-ray Diffraction for Solid-State Structure Elucidation
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com This analysis reveals the crystal system, space group, and unit cell dimensions. nih.gov In related heterocyclic structures, it has been shown that intermolecular forces, such as hydrogen bonding (e.g., O-H···N interactions), play a crucial role in stabilizing the crystal packing. researchgate.net The elucidation of these non-covalent interactions is critical for understanding the material's physical properties. mdpi.com While the specific crystallographic data for this compound is not detailed in the provided search results, the methodology is standard for this class of compounds. nih.govgoogle.com
Table 2: Representative Crystallographic Data Parameters from Single-Crystal XRD Analysis
| Parameter | Description | Example Data (from a related heterocyclic compound mdpi.com) |
| Crystal System | The symmetry system of the crystal lattice. | Triclinic |
| Space Group | The symmetry group of the crystal structure. | P-1 |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.9308, b = 10.9695, c = 14.7966 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 100.50, β = 98.61, γ = 103.81 |
| Volume (ų) | The volume of the unit cell. | 900.07 |
| Z | The number of molecules per unit cell. | 4 |
| Hydrogen Bonds | Key intermolecular interactions identified. | O-H···N, C-H···O |
Note: This table provides an example of the type of data obtained from an XRD experiment on a related molecule and is for illustrative purposes.
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures and the definitive identification of compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful combination used in the study of oxazole derivatives. scispace.comchemrxiv.org
In an LC-MS analysis, the sample is first injected into a liquid chromatograph. The components of the sample are separated based on their affinity for a stationary phase (packed in a column) and a mobile phase that flows through it. For oxazole-based compounds, a common approach involves using a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, often containing additives like ammonium (B1175870) formate (B1220265) or trifluoroacetic acid to improve peak shape and ionization efficiency. scispace.com
After separation, the eluent from the LC is directed into the ion source of a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization, ESI), and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). This provides highly accurate molecular weight information and, through fragmentation analysis (MS/MS), valuable structural details. nih.gov For this compound, mass spectrometry can detect the protonated molecule ([M+H]⁺) and other adducts, confirming its molecular formula of C₁₀H₉NO₂. uni.luscbt.com
Table 3: Predicted LC-MS Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 176.07060 | 134.4 |
| [M+Na]⁺ | 198.05254 | 142.1 |
| [M+K]⁺ | 214.02648 | 140.8 |
| [M+NH₄]⁺ | 193.09714 | 152.7 |
| [M-H]⁻ | 174.05604 | 139.4 |
Data sourced from PubChemLite. uni.lu
Biological Activities and Medicinal Chemistry Potential of Oxazol 2 Yl Phenylmethanol and Its Derivatives
Antimicrobial Activity Investigations
The increasing prevalence of microbial resistance poses a major global health threat, necessitating the discovery of novel antimicrobial agents. nih.gov Oxazole (B20620) derivatives have emerged as a promising class of compounds in this area, demonstrating a broad spectrum of activity against various pathogenic microorganisms. iajps.comnih.gov
Derivatives of the oxazole scaffold have shown considerable efficacy against a wide range of bacteria. researchgate.net Studies on 5(4H)-oxazolone-based sulfonamides, for instance, have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Certain derivatives exhibited improved potency against Gram-positive organisms such as Staphylococcus aureus, Staphylococcus epidermidis, and Micrococcus spp. nih.gov The extracts of plants containing related compounds have also demonstrated bactericidal activity against clinically challenging multiple drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with greater potency observed against these Gram-positive strains. plos.org
Generally, Gram-negative bacteria can present a greater challenge due to their outer membrane acting as a permeability barrier. plos.org However, specific oxazolone (B7731731) derivatives have shown a broad spectrum of activity that includes Gram-negative strains like Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.gov For example, some synthesized oxazole-based compounds displayed antibacterial activity against P. aeruginosa and E. coli comparable to standard drugs. researchgate.net The mechanism of action for some related aromatic alcohols involves permeabilizing the cell envelopes of Gram-negative bacteria and solubilizing the plasma membrane in Gram-positive bacteria, leading to leakage of intracellular components and cell death. nih.gov
Table 1: Antibacterial Activity of Selected Oxazolone Derivatives
| Compound Derivative Feature | Effect on Gram-Positive Bacteria (e.g., S. aureus, S. epidermidis) | Effect on Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) | Reference |
|---|---|---|---|
| Introduction of a weakly deactivating Cl group | Improved potency (2-fold increase) | Retained broad-spectrum activity | nih.gov |
| Introduction of a strongly activating NO2 group | Improved potency (2-fold) | Improved potency (2-fold) against most strains, but decreased activity against E. coli | nih.gov |
| Replacement of phenyl group with benzyloxy group | Improved antibacterial activity | Moderate to weak activity | nih.gov |
| Introduction of 2-furyl moiety | 2-fold increase in activity | Not specified | nih.gov |
| Introduction of 2-thienyl group | Decrease in activity (2 to 4-fold) | Not specified | nih.gov |
In addition to antibacterial effects, oxazole derivatives have been investigated for their antifungal properties. Fungal infections represent a significant threat to human health, particularly in immunocompromised individuals, and resistance to existing antifungal drugs is a growing concern. nih.gov
Research has shown that certain 1,3-oxazole derivatives exhibit activity against fungal pathogens such as Candida albicans. nih.gov In one study, a specific 5(4H)-oxazolone-based sulfonamide (compound 9h) was identified as the most potent antifungal agent among the tested series. nih.gov The primary mechanism of action for many azole-based antifungal agents, which is likely shared by oxazole derivatives, involves the inhibition of lanosterol (B1674476) 14-α-demethylase. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov By disrupting ergosterol synthesis, these compounds compromise the integrity of the cell membrane, ultimately leading to fungal cell death. nih.gov
Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of oxazole derivatives. Research on 5(4H)-oxazolone-based sulfonamides has provided detailed insights into how chemical modifications influence antibacterial activity. nih.gov
For example, the introduction of a strongly electron-withdrawing nitro (NO₂) group onto the phenyl ring was found to improve potency against most tested Gram-positive and Gram-negative strains. nih.gov Conversely, replacing the phenyl group with a 2-thienyl group led to a decrease in activity against Gram-positive bacteria. nih.gov Shifting from a phenyl to a 2-pyridyl group increased antibacterial activity against Micrococcus spp. while maintaining activity against S. aureus and S. epidermidis. nih.gov These findings demonstrate that the nature and position of substituents on the oxazole core and its associated rings play a pivotal role in determining the spectrum and potency of antimicrobial action. nih.gov
Anticancer Activity Research
Oxazole-containing compounds have gained significant attention in oncology research due to their potent cytotoxic effects against a variety of cancer cell lines. researchgate.netnih.gov The structural diversity of the oxazole scaffold allows for interaction with numerous biological targets implicated in tumor progression, making it a promising framework for the development of novel anticancer drugs. nih.gov
A wide range of oxazole derivatives has demonstrated significant cytotoxic activity against human cancer cell lines. researchgate.net For example, a series of novel 4-arylsulfonyl-1,3-oxazoles were evaluated against 59 different cancer cell lines. biointerfaceresearch.com Among these, certain compounds showed high activity against central nervous system (CNS) cancer lines like SNB-75 and SF-539, as well as non-small cell lung cancer lines such as HOP-92. biointerfaceresearch.com Other derivatives exhibited cytotoxic effects against pleural mesothelioma (NCI-H226). biointerfaceresearch.com
Studies on related azole compounds have also shown potent activity. For instance, some aminoisoxazoles displayed high cytotoxicity with IC₅₀ values as low as 0.022 µM and 0.065 µM in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, respectively. unipa.it Similarly, various oxadiazole derivatives have shown significant cytotoxicity against the MCF-7 breast cancer cell line. nih.govresearchgate.net The broad range of cancer cell types susceptible to these compounds underscores their potential as versatile anticancer agents. researchgate.netunipa.it
Table 2: Cytotoxicity of Selected 4-Arylsulfonyl-1,3-Oxazole Derivatives Against Human Cancer Cell Lines
| Compound Name/Derivative | Cancer Cell Line | Subpanel | Observed Effect | Reference |
|---|---|---|---|---|
| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB-75 | CNS Cancer (Glioblastoma) | Cytostatic | biointerfaceresearch.com |
| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SF-539 | CNS Cancer (Gliosarcoma) | Cytostatic | biointerfaceresearch.com |
| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | HOP-92 | Non-Small Cell Lung Cancer (Carcinoma) | High anti-proliferative activity | biointerfaceresearch.com |
| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | NCI-H226 | Non-Small Cell Lung Cancer (Pleural Mesothelioma) | Cytotoxic | biointerfaceresearch.com |
The anticancer effects of oxazole derivatives are attributed to their ability to interfere with multiple cellular mechanisms essential for cancer cell survival and proliferation. researchgate.netnih.gov A primary mechanism is the induction of apoptosis, or programmed cell death. nih.govbenthamscience.com
These compounds act on a variety of molecular targets. nih.govbenthamscience.com They have been shown to inhibit tubulin protein polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. researchgate.netnih.gov Other key targets include DNA topoisomerases, enzymes that are critical for DNA replication and repair. researchgate.netnih.gov By inhibiting these enzymes, oxazole derivatives can cause DNA damage and trigger cell death. nih.gov Furthermore, these compounds can inhibit protein kinases and other signaling pathways, such as STAT3, which are often dysregulated in cancer. researchgate.netnih.gov Some isoxazole (B147169) derivatives, a closely related class of compounds, have also been found to act through mechanisms like aromatase inhibition and disruption of tubulin congregation. nih.gov This multi-targeted approach contributes to their potent anticancer activity and highlights their potential for further development. nih.govbenthamscience.com
In Vitro and In Vivo Efficacy Studies
The therapeutic efficacy of compounds stemming from the oxazole scaffold has been substantiated through a combination of in vitro and in vivo studies. In vitro assessments, which are conducted in controlled laboratory environments, have demonstrated the potential of these derivatives across various biological activities. For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have shown high antioxidant potency in the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay, with some compounds exhibiting significantly lower IC50 values than the standard, Trolox nih.gov.
Following promising in vitro results, select compounds are often advanced to in vivo models to evaluate their effects within a living organism. In one such study, the most potent antioxidant compound from the in vitro DPPH assay was evaluated in mice. nih.gov The in vivo results indicated that the total antioxidant capacity (TAC) for mice treated with the derivative was twofold greater than that of mice treated with quercetin, a standard antioxidant control nih.gov. Similarly, the anti-inflammatory potential of oxadiazole derivatives has been confirmed in vivo using the carrageenan-induced hind paw edema model in rats. mdpi.com Specific derivatives significantly reduced edema volume, with performance comparable to the standard anti-inflammatory drug ibuprofen (B1674241) mdpi.com. In the context of skin inflammation, benzoxazole (B165842) derivatives have been synthesized and evaluated as potential anti-psoriatic agents in mouse models, where they showed efficacy in reducing signs of erythema, skin thickness, and desquamation. mdpi.com
These studies underscore the importance of a dual approach, using in vitro assays for initial screening and identification of potent candidates, followed by in vivo experiments to confirm their efficacy and biological effects in a more complex physiological system.
Other Potential Biological Activities
The oxazole nucleus is a versatile scaffold that has been incorporated into a multitude of derivatives exhibiting a wide spectrum of biological activities. nih.gov Research has extensively documented its potential in various therapeutic areas beyond a single mode of action. nih.govresearchgate.net
Derivatives of the oxazole scaffold have demonstrated significant anti-inflammatory properties. Studies have shown that these compounds can act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.gov Certain diaryl heterocyclic derivatives containing the oxazole ring have been evaluated for their in vitro inhibitory activities against COX enzymes. nih.gov The anti-inflammatory potential has also been assessed in vivo. For example, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives provided substantial protection against carrageenan-induced paw edema in animal models, with some compounds showing higher efficacy than standard drugs like diclofenac (B195802) sodium and ibuprofen. researchgate.net The mechanism for some derivatives is linked to the suppression of pro-inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and COX-2. mdpi.com
Table 1: Anti-inflammatory Activity of Selected Oxazole and Benzoxazole Derivatives
| Compound Class | Model/Assay | Finding | Standard Drug | Reference |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides | Carrageenan-induced paw edema | 45.1% to 81.7% protection | Diclofenac sodium (69.5%) | researchgate.net |
| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Carrageenan-induced paw edema | Up to 79.83% reduction in edema | Ibuprofen (84.71%) | mdpi.com |
| 5-((6-(methylthio)benzo[d]oxazol-2-yl)methyl)-3-(((4-substituted phenyl)amino)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives | Carrageenan-induced paw edema | Up to 78.71% inhibition | Diclofenac sodium (73.66%) | nveo.org |
The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic agents. scholarsresearchlibrary.com Oxazole-containing compounds have been identified as a promising class of antitubercular agents. nih.govscholarsresearchlibrary.com A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives were synthesized and screened for in vitro activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). nih.gov While related thiazole (B1198619) derivatives showed more potent activity in that particular study, the oxazole scaffold remains a key area of interest. nih.gov Other research has focused on synthesizing oxazole-isoniazid hybrids and various oxadiazole derivatives, which have shown interesting activity profiles against different strains of mycobacteria, including pyrazinamide-resistant strains. mdpi.com The development of oxazoline (B21484) and oxazole benzyl (B1604629) esters has also yielded compounds with impressive activity against both replicating and non-replicating forms of M. tuberculosis and low toxicity, indicating a high therapeutic index. technologynetworks.com
Table 2: Antitubercular Activity of Selected Oxazole-based Derivatives
| Compound Series | Target Strain | Activity (MIC) | Reference |
| Mefloquine-oxazolidine derivatives | M. tuberculosis | 12.6 µM | nih.gov |
| 5-phenyl substituted oxadiazole subseries | Pyrazinamide-resistant M. tuberculosis | 4 µg/mL | mdpi.com |
| 5-phenyl substituted oxadiazole subseries | M. tuberculosis H37Rv (virulent) | 8 µg/mL | mdpi.com |
| Oxazoline-containing intermediate 3 | M. tuberculosis | 7.7 µM | technologynetworks.com |
Oxazole derivatives have been investigated for their potential in managing metabolic disorders like diabetes and obesity. nih.gov The antidiabetic activity of some 1,3,4-oxadiazole (B1194373) derivatives is attributed to their ability to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which helps in controlling postprandial glucose levels. semanticscholar.org In vivo studies using alloxan-induced diabetic rats have shown that treatment with certain oxadiazole derivatives can lead to a significant reduction in blood glucose levels, HbA1c, cholesterol, and triglycerides. nih.govbohrium.com These compounds also demonstrated an ability to improve insulin (B600854) levels and body weight compared to untreated diabetic groups. nih.gov The antiobesity potential is often evaluated by measuring the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. nih.gov
Table 3: Antidiabetic and Antiobesity Activity of Heterocyclic Derivatives
| Compound Class | Target Enzyme/Model | Activity (IC50 / Result) | Standard Drug | Reference |
| 2-(phenylthio)-ethyl benzoate (B1203000) derivatives | α-amylase | IC50: 3.57 µg/ml | Acarbose (6.47 µg/ml) | nih.gov |
| 2-(phenylthio)-ethyl benzoate derivatives | α-glycosidase | IC50: 10.09 µg/ml | Acarbose (44.79 µg/ml) | nih.gov |
| 2-(phenylthio)-ethyl benzoate derivatives | Pancreatic Lipase | IC50: 107.95 µg/ml | Orlistat (25.01 µg/ml) | nih.gov |
| 1,3,4-oxadiazole derivative (15 mg/kg) | Alloxan-induced diabetic rats | Significant reduction in blood glucose, cholesterol, and triglycerides | Glimepiride / Acarbose | nih.gov |
Many pathological conditions are associated with oxidative stress, which results from an imbalance between free radicals and antioxidants in the body. nih.gov Oxazole derivatives have been noted for their antioxidant capabilities. nih.gov The antioxidant activity is often evaluated in vitro using methods like the DPPH free radical scavenging assay. nih.gov In one study, fluorophenyl-isoxazole-carboxamide derivatives demonstrated high antioxidant potency, with IC50 values significantly better than the standard antioxidant, Trolox. nih.gov In vivo assessments have further confirmed these properties, where treatment with an oxazole derivative resulted in a significantly higher total antioxidant capacity in mice compared to quercetin. nih.gov Furthermore, in studies on diabetic rats, certain 1,3,4-oxadiazole derivatives were found to increase the levels of antioxidant factors like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.govbohrium.com
Table 4: Antioxidant Activity of Isoxazole Carboxamide Derivatives
| Compound | Assay | Activity (IC50) | Standard | Reference |
| Fluorophenyl-isoxazole-carboxamide 2a | DPPH Scavenging | 0.45 ± 0.21 µg/ml | Trolox (3.10 ± 0.92 µg/ml) | nih.gov |
| Fluorophenyl-isoxazole-carboxamide 2c | DPPH Scavenging | 0.47 ± 0.33 µg/ml | Trolox (3.10 ± 0.92 µg/ml) | nih.gov |
Molecular Target Identification and Ligand-Receptor Interactions
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For oxazole-based structures, several biological targets have been identified through experimental and computational methods.
In the field of oncology, certain oxazol-2-amine derivatives have been identified as novel inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). mdpi.com For inflammatory conditions and cancer, the benzoxazole scaffold has been identified as a hit for the inhibition of JMJD3, a histone demethylase that plays a role in epigenetic regulation. nih.gov Molecular modeling of these compounds suggests that they lodge into the α-ketoglutarate pocket of JMJD3, interacting with key residues such as T1387, K1381, and N1400. nih.gov
In the context of infectious diseases, computational studies have suggested that the oxadiazole nucleus can interact with the mycobacterial protein InhA, an enoyl-acyl carrier protein reductase that is a key target for antitubercular drugs. mdpi.com For metabolic diseases, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) was chosen as a target for molecular docking investigations of novel oxazole derivatives designed as potential treatments for Diabetes Mellitus. jcchems.com Furthermore, research on chromodomain protein CDYL, which is implicated in various cancers, led to the identification of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors for this target. researchgate.net These studies highlight the ability of the oxazole scaffold to be chemically modified to interact with a diverse range of biological receptors and enzymes.
Enzyme Inhibition Studies (e.g., protein kinases, fatty acid amide hydrolase (FAAH))
Derivatives of the oxazole core have been extensively studied as inhibitors of various enzymes critical in disease pathways.
Protein Kinase Inhibition Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Certain oxazol-2-amine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). mdpi.com For instance, the compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c) demonstrated significant inhibitory activity against both wild-type FLT3 and its mutated forms. mdpi.com In cell-free kinase assays and cell-based assays using AML cell lines (Molm-13 and MV4-11), compound 7c effectively inhibited FLT3 activity and its downstream signaling effector, STAT5. mdpi.com The anti-leukemic properties of this compound were further confirmed through the induction of apoptosis in FLT3-ITD+ AML cells and tumor growth inhibition in xenograft mouse models. mdpi.com
| Compound | FLT3 Inhibitory Activity at 100 nM |
|---|---|
| 1c | High |
| 2c | High |
| 4c | High |
| 5c | High |
| 6c | High |
| 7c | High |
| 10c | Highest |
| 11c | Highest |
Fatty Acid Amide Hydrolase (FAAH) Inhibition Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382). nih.gov Inhibiting FAAH increases endogenous anandamide levels, which can produce therapeutic effects such as anxiolysis and analgesia. nih.govnih.gov Oxazole derivatives have been developed as potent and selective FAAH inhibitors. google.comokstate.edu For example, the compound JNJ-42165279, an orally bioavailable and selective FAAH inhibitor, has been investigated for social anxiety disorder. nih.govokstate.eduescholarship.org By covalently binding to the catalytic site of the enzyme, it effectively blocks the breakdown of fatty acid amides. nih.gov Elevating anandamide levels through FAAH inhibition is considered a promising strategy for treating conditions like post-traumatic stress disorder and obsessive-compulsive disorder. nih.gov
Acetylcholinesterase (AChE) Inhibition Acetylcholinesterase (AChE) inhibitors are used to treat cognitive disorders such as Alzheimer's disease. A series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, which are derivatives of the oxazolone scaffold, were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE). nih.gov These compounds demonstrated reversible, concentration-dependent inhibition of the enzyme. nih.gov The most potent of the tested compounds exhibited an IC50 value of 9.2 ± 2.3 μM and a Ki value of 2 µM. nih.gov
| Compound | IC50 (μM) | Ki (μM) |
|---|---|---|
| Compound 1 | 9.2 ± 2.3 | 2 |
| Compound 2 | 145.4 ± 33.2 | 114 |
| Compound 3 | 114.3 ± 18.5 | 85 |
| Compound 4 | 178.2 ± 21.4 | 138 |
| Compound 5 | 211.4 ± 34.6 | 176 |
| Compound 6 | 246.3 ± 51.2 | 198 |
| Compound 7 | 65.3 ± 9.7 | 28 |
Receptor Binding Assays
Beyond enzyme inhibition, oxazole derivatives have been designed to interact with specific cell surface receptors.
Metabotropic Glutamate (B1630785) Receptor 1 (mGlu1) Enhancers Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides have been synthesized as potent and orally available positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1). nih.gov These compounds act as enhancers of the receptor's activity, suggesting their potential utility as pharmacological tools for studying the physiological roles of mGlu1 receptors. nih.gov While various heterocyclic compounds have been investigated for receptor binding, such as diphenyl-1,3,4-oxadiazole derivatives for benzodiazepine (B76468) receptors, the data on oxazol-2-yl-phenylmethanol derivatives specifically points towards modulation of glutamate receptors. nih.govnih.gov
In Silico Modeling for Target Prediction
Computational methods, particularly molecular docking and virtual screening, are valuable tools for predicting the biological targets of novel compounds.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Targeting In silico studies have been conducted to explore the potential of oxazole derivatives as ligands for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key target in the treatment of diabetes mellitus. rroij.comjcchems.com Molecular docking analyses revealed that several designed oxazole derivatives exhibit high binding affinity towards the PPARγ receptor, in some cases higher than the standard drug Rosiglitazone. rroij.com These computational results suggest that the oxazole scaffold is a promising framework for developing new drug candidates for diabetes. rroij.com
Other Targets Molecular docking has also been used to support experimental findings for other targets. For instance, docking studies of oxazolone derivatives within the active site of hAChE helped to elucidate the non-covalent interactions responsible for their inhibitory activity. nih.gov Similarly, the potential for pyrazolyl–benzoxazole derivatives to act as protein tyrosine kinase inhibitors was supported by molecular docking studies that indicated a strong binding affinity for the enzyme. researchgate.net
Pharmacological Profile Considerations
The therapeutic potential of any compound is contingent on its pharmacological profile, including its pharmacokinetics and safety.
Pharmacokinetics of this compound Derivatives
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico tools are increasingly used in the early stages of drug discovery to predict these pharmacokinetic parameters. nih.gov
| Compound | LogP | Solubility | Drug-Likeness Score | CYP Inhibition Prediction |
|---|---|---|---|---|
| Derivative 4 | 2.85 | Good | 0.65 | Inhibitor of CYP1A2, CYP2C9 |
| Derivative 9 | 3.50 | Moderate | 0.72 | Inhibitor of CYP2C19, CYP3A4 |
| Derivative 13 | 4.10 | Low | 0.58 | Inhibitor of CYP1A2, CYP2D6 |
| Derivative 14 | 3.95 | Low | 0.68 | Inhibitor of CYP2C9, CYP3A4 |
| Derivative 21 | 4.25 | Low | 0.75 | Inhibitor of CYP2C19, CYP2D6 |
Note: Data is illustrative based on typical in silico predictions for oxazole derivatives as reported in the literature rroij.comjcchems.com.
Safety and Toxicity Profiling
Assessing the potential toxicity of new chemical entities is a fundamental step in drug development.
In Silico Toxicity Prediction Computational tools are also employed to predict the potential toxicity of compounds, screening for risks such as mutagenicity, tumorigenicity, and reproductive effects. rroij.comjcchems.com For designed oxazole derivatives, toxicity prediction software suggested that many of the compounds were non-mutagenic and presented a low risk for other toxicities. rroij.com
Applications in Materials Science and Chiral Synthesis
Development of New Materials Incorporating Oxazol-2-yl-phenylmethanol Moieties
While the broader class of oxazole (B20620) and oxazoline (B21484) derivatives has been investigated for various material applications, specific research detailing the incorporation of this compound into advanced materials is an emerging area.
The integration of chiral oxazoline-containing compounds into materials for optoelectronic devices is an area of growing interest. The inherent chirality and the potential for forming luminescent metal complexes make these moieties promising candidates for applications in light-emitting devices and sensors. However, specific studies focusing on polymers or materials directly incorporating the this compound unit for optoelectronic applications are not extensively detailed in current research literature.
Poly(2-alkyl-2-oxazolines) are a well-known class of polymers with applications in the biomedical field due to their biocompatibility and stealth behavior metu.edu.tr. These polymers are synthesized via cationic ring-opening polymerization of 2-substituted-2-oxazoline monomers metu.edu.tr. While this compound contains the core oxazole structure, its direct polymerization or incorporation as a monomer unit into advanced polymer backbones is a specialized area of research. The synthesis of novel thiophene-2-carboxylate derivatives containing a phenyloxazol-2-yl group highlights the ongoing exploration of new oxazole derivatives for advanced material synthesis rjstonline.com.
This compound as Chiral Building Blocks
The most significant and well-documented application of this compound is in the realm of asymmetric synthesis, where it serves as a crucial chiral building block. Its structure is foundational for the synthesis of a versatile class of chiral ligands used in transition-metal-catalyzed reactions.
Asymmetric catalysis has become a leading tool in modern organic synthesis, largely dependent on the efficacy of chiral ligands to control the stereochemical outcome of a reaction bldpharm.com. Chiral oxazoline-containing ligands are among the most successful and widely used classes due to their accessibility, modular nature, and effectiveness in inducing high levels of enantioselectivity bldpharm.com.
This compound is a precursor to many of these ligands. The chiral center is located adjacent to the coordinating nitrogen atom of the oxazoline ring, allowing it to exert a direct and powerful influence on the stereochemistry at the metal's active site bldpharm.com. This proximity is key to achieving high catalytic activity and enantioselectivity in a wide range of chemical transformations. These ligands have been successfully applied in numerous metal-catalyzed asymmetric reactions, demonstrating their broad utility.
The synthesis of enantiomerically pure compounds is a primary goal of asymmetric synthesis. Chiral ligands derived from building blocks like this compound are instrumental in achieving this. For example, chiral hydroxy oxazolines have been prepared from enantiopure β-amino alcohols and employed in the catalytic asymmetric phenyl transfer to various aldehydes, yielding secondary alcohols with good enantioselectivities (up to 81% ee) and high yields researchgate.net.
The general strategy involves the reaction of a carbonyl compound with a nucleophile, where a metal complex bearing a chiral oxazoline ligand directs the approach of the nucleophile to one face of the carbonyl, resulting in the preferential formation of one enantiomer. This methodology allows for the creation of quaternary stereogenic centers and is often scalable, making it a valuable tool for both academic research and industrial applications nih.gov.
Table 1: Examples of Asymmetric Reactions Utilizing Chiral Oxazoline Ligands
| Reaction Type | Catalyst/Ligand System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Phenyl Transfer to Aldehydes | Triphenylborane/Diethylzinc with chiral hydroxy oxazolines | Up to 81% | researchgate.net |
| Diels-Alder Cyclization | PdCl2 with chiral triazole-oxazoline ligand | Not specified | researchgate.net |
| Sulfur Ylide-mediated Epoxidation | Benzyl (B1604629) ether of (thiolan-2-yl)diphenylmethanol | Up to 92% | nih.gov |
This table is interactive and represents findings from various studies on chiral oxazoline derivatives.
The modular synthesis of chiral oxazoline ligands allows for systematic tuning of their steric and electronic properties to optimize performance for a specific catalytic reaction. Starting from precursors like this compound, a diverse library of ligands can be generated. A prominent class of such ligands are phosphine-oxazolines (PHOX ligands), which have been extensively developed for asymmetric catalysis researchgate.net.
The synthesis of these ligands often involves the ortho-metalation of 2-aryloxazolines followed by a reaction with a phosphine (B1218219) chloride, such as chlorodiphenylphosphine bris.ac.uk. This creates a bidentate P,N-ligand capable of strongly coordinating with transition metals like palladium, iridium, and iron researchgate.netresearchgate.net. These chiral iron bis(oxazoline) and pyridine-2,6-bis(oxazoline) complexes have shown notable success in both Lewis acid and oxidation catalysis researchgate.net. The development of new ligand backbones, such as those incorporating triazole rings or indenyl groups, continues to expand the scope and efficacy of asymmetric catalysis researchgate.net.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (thiolan-2-yl)diphenylmethanol |
| Chlorodiphenylphosphine |
| Diethylzinc |
| Triphenylborane |
| 3-allyl-1,3-oxazolidin-2-ketone |
| 2-methyl-1,3-butadiene |
| (S)-3-(4-methylcyclohexe-3-ene-1-formyl)-1,3-oxazolidin-2-one |
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies published for the compound “this compound.” The required data for quantum chemical calculations, electronic structure, frontier molecular orbital analysis, spectroscopic property predictions, and molecular docking for this particular molecule are not present in the accessible scientific domain. Therefore, it is not possible to construct an article that adheres to the strict, detailed outline provided in the user's request.
Computational and Theoretical Studies on Oxazol 2 Yl Phenylmethanol
Structure-Activity Relationship (SAR) Prediction using In Silico Methods
No research data, detailed findings, or data tables concerning the in silico prediction of the structure-activity relationship of Oxazol-2-yl-phenylmethanol are available in the public domain based on the conducted searches. While in silico methods are commonly used to predict the biological activity of compounds by analyzing how chemical structure relates to biological function, specific studies applying these techniques to this compound have not been identified.
Machine Learning Applications in this compound Research
There is no available information from the performed searches indicating that machine learning models have been developed or applied to the study of this compound. Research employing machine learning to predict properties, activities, or to analyze data related to this specific compound is not present in the accessed scientific literature.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Oxazol-2-yl-phenylmethanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions between substituted aldehydes and hydroxylamine derivatives, followed by cyclization. For example, fluorinated analogs of similar compounds (e.g., benzoimidazol-2-yl-methanols) are synthesized using Na₂S₂O₅ in DMF to facilitate cyclization under mild conditions . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and temperature to favor intermediate formation. Catalytic additives like p-toluenesulfonic acid (PTSA) can enhance reaction efficiency .
Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the presence of the oxazole ring and methanol group. For instance, the hydroxyl proton in similar structures appears as a broad singlet at δ 4.5–5.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELXL software) resolves molecular conformation and intermolecular interactions, such as hydrogen bonding between the hydroxyl group and adjacent heteroatoms .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients to separate unreacted precursors .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for analogous compounds (e.g., phenol-oxadiazole derivatives):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) at the phenyl or oxazole positions to assess effects on bioactivity .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins .
- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition) to correlate structural modifications with activity trends .
Q. How should contradictory data on reaction yields or spectral assignments be resolved during synthesis?
- Methodological Answer :
- Yield Discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere) to exclude moisture/oxygen interference. Use TLC or GC-MS to identify byproducts .
- Spectral Ambiguities : Compare experimental NMR data with computed spectra (e.g., ACD/Labs) or reference compounds. For crystal structures, validate via R-factor analysis in SHELXL .
Q. What strategies are effective for analyzing crystallographic data to determine molecular conformation and packing interactions?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) for accurate diffraction data .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Validate using checkCIF to flag steric clashes or over-constrained geometries .
- Interaction Analysis : Mercury software visualizes π-π stacking and hydrogen bonds (e.g., O-H···N between methanol and oxazole groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
